molecular formula C8H6ClFO B1304792 4-Fluoro-3-methylbenzoyl chloride CAS No. 455-84-5

4-Fluoro-3-methylbenzoyl chloride

Cat. No.: B1304792
CAS No.: 455-84-5
M. Wt: 172.58 g/mol
InChI Key: FMFLKTDRPXYUGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Fluoro-3-methylbenzoyl chloride is a chemical compound used in medicinal compositions as an inhibitor for p38MAP kinases and/or TNF-α production . These targets play a crucial role in inflammatory responses and cell proliferation.

Biochemical Pathways

The compound’s interaction with p38MAP kinases and TNF-α suggests that it may affect pathways related to inflammation and cell proliferation . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its reported role as an inhibitor of p38MAP kinases and TNF-α production, it may have anti-inflammatory effects and could potentially influence cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its reactivity as an acylating agent suggests that it might be sensitive to moisture . Therefore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylbenzoyl chloride can be synthesized from 4-fluoro-3-methylbenzoic acid . The typical method involves refluxing 4-fluoro-3-methylbenzoic acid with thionyl chloride for about one hour . The reaction is as follows:

4-Fluoro-3-methylbenzoic acid+Thionyl chloride4-Fluoro-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Fluoro-3-methylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Fluoro-3-methylbenzoic acid+Thionyl chloride→4-Fluoro-3-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-3-methylbenzoic acid.

    Friedel-Crafts acylation: It can be used to introduce the 4-fluoro-3-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Friedel-Crafts acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Nucleophilic substitution: Products include 4-fluoro-3-methylbenzamides, esters, and thioesters.

    Hydrolysis: The major product is 4-fluoro-3-methylbenzoic acid.

    Friedel-Crafts acylation: The product is an aromatic ketone with the 4-fluoro-3-methylbenzoyl group attached to the aromatic ring.

Scientific Research Applications

4-Fluoro-3-methylbenzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 4-Fluorobenzoyl chloride
  • 3-Fluorobenzoyl chloride
  • 4-Methylbenzoyl chloride
  • 3-Methylbenzoyl chloride

Comparison: 4-Fluoro-3-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring. This combination of substituents can influence the compound’s reactivity and the properties of the resulting products. For example, the fluorine atom can increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to 4-methylbenzoyl chloride .

Properties

IUPAC Name

4-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLKTDRPXYUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379113
Record name 4-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-84-5
Record name 4-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g 4-fluoro-3-methyl-benzoic acid in 150 g thionylchloride was refluxed 1 h. The reaction was evaporated to give 11.2 g desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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